tert-Butyl 3-bromo-5-chloro-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 3-bromo-5-chloro-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of tert-butyl, bromo, and chloro substituents on the indole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Tert-Butyl 3-bromo-5-chloro-1H-indole-1-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body
Mode of Action
Indole derivatives, in general, are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives, including this compound, can affect various biochemical pathways. They possess diverse biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Result of Action
Indole derivatives are known to have broad-spectrum biological activities .
Action Environment
Certain indole derivatives are known to be stable under inert atmosphere conditions .
Preparation Methods
The synthesis of tert-Butyl 3-bromo-5-chloro-1H-indole-1-carboxylate typically involves multi-step reactions starting from commercially available materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity .
Chemical Reactions Analysis
tert-Butyl 3-bromo-5-chloro-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction, leading to different functionalized derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-bromo-5-chloro-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors in the body.
Comparison with Similar Compounds
tert-Butyl 3-bromo-5-chloro-1H-indole-1-carboxylate can be compared with other indole derivatives, such as:
tert-Butyl 5-bromo-1H-indole-1-carboxylate: Similar structure but lacks the chloro substituent, which may affect its reactivity and biological activity.
tert-Butyl 3-bromo-1H-indole-1-carboxylate: Lacks the chloro substituent, making it less versatile in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-bromo-5-chloroindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClNO2/c1-13(2,3)18-12(17)16-7-10(14)9-6-8(15)4-5-11(9)16/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIWZZMFVYUBCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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